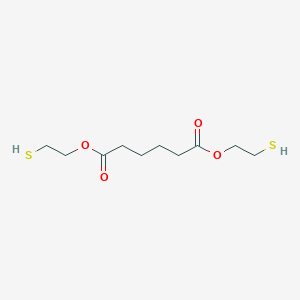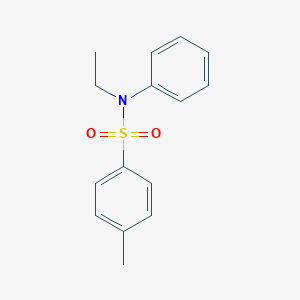
Thiosulfuric acid (H2S2O3), gold(1+) sodium salt (2:1:3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium thiosulfate (Na2S2O3) is a compound with a variety of applications in both industry and medicine. It is known for its cation-chelating properties and is used in processes such as water purification and mining. In medicine, it serves as an antidote for cyanide poisoning, a treatment for calciphylaxis in chronic renal failure, and for cisplatin poisoning. It has also been studied for its potential in reducing cisplatin-induced hearing loss in children with hepatoblastoma . Sodium thiosulfate has antioxidant and anti-inflammatory properties, which have prompted studies in patients with acute coronary syndrome .
Synthesis Analysis
Sodium thiosulfate can be synthesized through various methods. One such method involves the reaction of sodium sulfinates with hydroiodic acid in ethanol and water, which allows for the rapid and controllable synthesis of disulfides and thiosulfonates . Another method includes the direct reaction of sodium sulfinate salts with elemental sulfur, which is a clean and benign route producing no by-products .
Molecular Structure Analysis
The molecular structure of sodium thiosulfate salts has been studied through X-ray crystallography. For example, the structure of phenyl and p-tolyl thiosulfonate salts has been determined, revealing features such as the coordination of the pendant sulfur atom and intermolecular CH/π interactions that contribute to the stability of the structure .
Chemical Reactions Analysis
Sodium thiosulfate is involved in various chemical reactions. It acts as a sulfur donor for sulfurtransferase, converting cyanide to the less toxic thiocyanide, which can be eliminated via urine . In the context of gold oxidation, the adsorption of NaS2O3- ion-pairs has been shown to influence the rate of gold oxidation in thiosulfate media .
Physical and Chemical Properties Analysis
Sodium thiosulfate is a colorless crystal or coarse crystalline powder that is very soluble in water but insoluble in ethanol. It has reducing activity, as indicated by its ability to discharge the color of iodine when added to a solution of the compound. It also has functional uses as an antibrowning agent, antioxidant, and sequestrant .
Relevant Case Studies
In a study involving swine with preexisting atherosclerosis, sodium thiosulfate was used during resuscitation from hemorrhagic shock. The study found that sodium thiosulfate significantly attenuated shock-induced impairment of lung mechanics and gas exchange, suggesting a potential therapeutic role in shock-induced acute lung injury . Another study developed a new solution based on hydrochloric acid and sodium thiosulfate for detecting the degree of sensitization in stainless steels, demonstrating the compound's utility in materials science .
Aplicaciones Científicas De Investigación
Thiosulfuric Acid in Medicine and Environmental Science
Thiosulfuric acid has been evaluated for its effectiveness in treating recurrent calcium nephrolithiasis. Studies indicate that sodium thiosulfate (STS), a derivative of thiosulfuric acid, may reduce the rate of nephrolithiasis through its interaction with urinary calcium, potentially preventing calcium stone formation due to its solubility properties. However, its exact therapeutic mechanisms remain unclear, and there is a need for further studies to clarify the benefits and drawbacks of long-term STS use in patients with calcium nephrolithiasis (Kenny, Ostuni, & Musso, 2018).
Safety And Hazards
Propiedades
IUPAC Name |
trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.3Na.2H2O3S2/c;;;;2*1-5(2,3)4/h;;;;2*(H2,1,2,3,4)/q+3;3*+1;;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYXZQCJNJPCOK-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=S)[O-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuNa3O6S4+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiosulfuric acid (H2S2O3), gold(1+) sodium salt (2:1:3) | |
CAS RN |
10233-88-2 |
Source


|
| Record name | Thiosulfuric acid (H2S2O3), gold(1+) sodium salt (2:1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


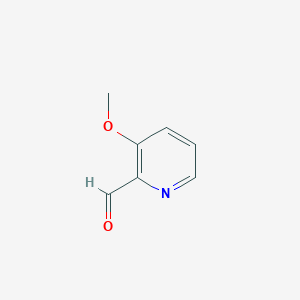
![(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B157398.png)
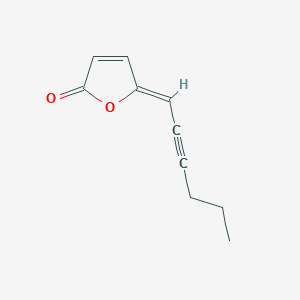

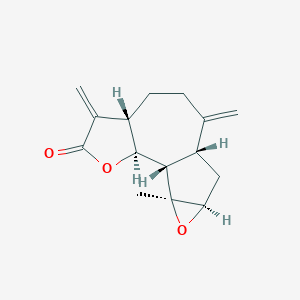
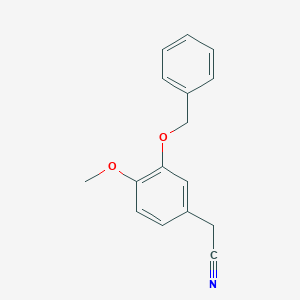
![2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B157407.png)


